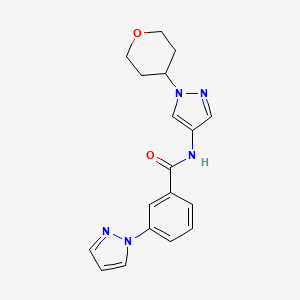
3-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, identified by its CAS number 2034322-19-3, is a compound of significant interest due to its potential biological activities. This article reviews its antimicrobial, antioxidant, and anti-inflammatory properties, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O2 with a molecular weight of 351.4 g/mol. The structure includes a pyrazole moiety linked to a tetrahydro-2H-pyran group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that similar pyrazole derivatives exhibit substantial antimicrobial activity. For instance, compounds related to this structure showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 9 | 2.50 | E. coli |
| Compound 11b | 20 | Staphylococcus aureus |
| Compound 11d | 10 | Pseudomonas aeruginosa |
The compound's ability to inhibit DNA gyrase B in E. coli has been noted, with an IC50 value of approximately 9.80 µM, comparable to the antibiotic ciprofloxacin . This suggests that the compound may serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. In studies assessing DPPH scavenging activity, some pyrazole derivatives achieved scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant potential .
Table 2: DPPH Scavenging Activity of Pyrazole Derivatives
| Compound | DPPH Scavenging (%) |
|---|---|
| Compound 4 | 84.16 |
| Compound 6 | 86.42 |
| Compound 9 | 88.56 |
These findings highlight the potential for these compounds to mitigate oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have also been explored. Studies indicate that certain pyrazole derivatives exhibit significant HRBC membrane stabilization percentages, ranging from 86.70% to 99.25% . The most potent compounds demonstrated protective effects against hemolysis induced by heat and hypotonic solutions.
Table 3: HRBC Membrane Stabilization Activity
| Compound | Stabilization (%) |
|---|---|
| Compound 9 | 86.70 |
| Compound 10 | 73.67 |
In Silico Studies
In silico studies complement experimental findings by predicting the binding affinities and interactions of the compound with biological targets. These studies suggest that modifications in the structure can enhance binding efficiency and biological activity against specific targets like DNA gyrase B.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of benzofuran–pyrazole-based compounds, where one derivative exhibited significant antimicrobial and antioxidant activities . This underscores the importance of structural modifications in enhancing biological efficacy.
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(14-3-1-4-17(11-14)22-8-2-7-19-22)21-15-12-20-23(13-15)16-5-9-25-10-6-16/h1-4,7-8,11-13,16H,5-6,9-10H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXFGATXLBMUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














